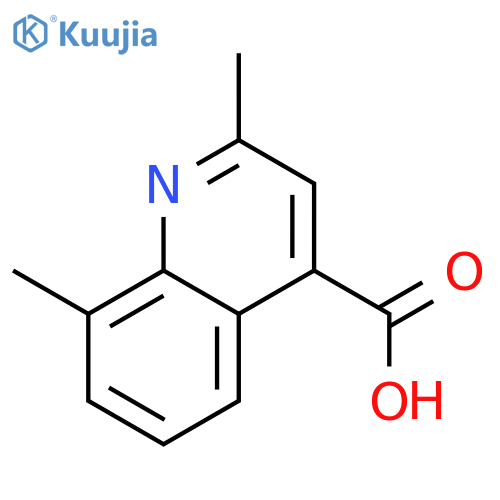Cas no 609822-00-6 (2,8-Dimethylquinoline-4-carboxylic acid)

609822-00-6 structure
商品名:2,8-Dimethylquinoline-4-carboxylic acid
CAS番号:609822-00-6
MF:C12H11NO2
メガワット:201.221243143082
MDL:MFCD00487554
CID:1072009
PubChem ID:1419047
2,8-Dimethylquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,8-Dimethylquinoline-4-carboxylic acid
- 2,8-Dimethyl-quinoline-4-carboxylic acid
- 2,8-Dimethyl-4-quinolinecarboxylic acid
- F1962-0264
- MFCD00487554
- F3223-0015
- Z223648260
- DB-028551
- 2,8-dimethylquinoline-4-carboxylicacid
- SCHEMBL16832654
- ALBB-011556
- STK414949
- 609822-00-6
- AKOS000126132
- EN300-235887
- DTXSID90362886
- SB68643
- F88040
- 4-quinolinecarboxylic acid, 2,8-dimethyl-
-
- MDL: MFCD00487554
- インチ: InChI=1S/C12H11NO2/c1-7-4-3-5-9-10(12(14)15)6-8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15)
- InChIKey: CAWHKRVQNJNMNW-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O
計算された属性
- せいみつぶんしりょう: 201.07900
- どういたいしつりょう: 201.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2A^2
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.243
- ふってん: 357.2°C at 760 mmHg
- フラッシュポイント: 169.8°C
- 屈折率: 1.646
- PSA: 50.19000
- LogP: 2.54980
2,8-Dimethylquinoline-4-carboxylic acid セキュリティ情報
2,8-Dimethylquinoline-4-carboxylic acid 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,8-Dimethylquinoline-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-235887-0.05g |
2,8-dimethylquinoline-4-carboxylic acid |
609822-00-6 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
| Enamine | EN300-235887-0.1g |
2,8-dimethylquinoline-4-carboxylic acid |
609822-00-6 | 95% | 0.1g |
$27.0 | 2024-06-19 | |
| abcr | AB215482-10 g |
2,8-Dimethyl-4-quinolinecarboxylic acid; 95% |
609822-00-6 | 10g |
€727.20 | 2022-06-11 | ||
| abcr | AB215482-5 g |
2,8-Dimethyl-4-quinolinecarboxylic acid; 95% |
609822-00-6 | 5g |
€430.80 | 2022-06-11 | ||
| Life Chemicals | F3223-0015-10μmol |
2,8-dimethylquinoline-4-carboxylic acid |
609822-00-6 | 90%+ | 10μmol |
$103.5 | 2023-07-28 | |
| Chemenu | CM222518-5g |
2,8-Dimethylquinoline-4-carboxylic acid |
609822-00-6 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM222518-1g |
2,8-Dimethylquinoline-4-carboxylic acid |
609822-00-6 | 95% | 1g |
$*** | 2023-05-30 | |
| Life Chemicals | F1962-0264-10g |
2,8-dimethylquinoline-4-carboxylic acid |
609822-00-6 | 95%+ | 10g |
$405.0 | 2023-09-06 | |
| abcr | AB215482-1 g |
2,8-Dimethyl-4-quinolinecarboxylic acid; 95% |
609822-00-6 | 1g |
€189.00 | 2022-06-11 | ||
| Life Chemicals | F3223-0015-100mg |
2,8-dimethylquinoline-4-carboxylic acid |
609822-00-6 | 90%+ | 100mg |
$372.0 | 2023-07-28 |
2,8-Dimethylquinoline-4-carboxylic acid 関連文献
-
Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
609822-00-6 (2,8-Dimethylquinoline-4-carboxylic acid) 関連製品
- 104175-33-9(2,6-Dimethylquinoline-4-carboxylic acid)
- 634-37-7(2-methylquinoline-8-carboxylic acid)
- 892674-22-5(2,7-Dimethylquinoline-4-carboxylic acid)
- 34058-50-9(2-methyl-1H-Indole-4-carboxylic acid)
- 936074-38-3(2,4-Dimethylquinoline-7-carboxylic acid)
- 635-80-3(2-Methylquinoline-6-carboxylic acid)
- 634-39-9(2-methylquinoline-5-carboxylic acid)
- 634-38-8(2-Methylquinoline-4-carboxylic acid)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:609822-00-6)2,8-Dimethylquinoline-4-carboxylic acid

清らかである:99%
はかる:5g
価格 ($):224.0